3-Methoxycyclobutanamine

Description

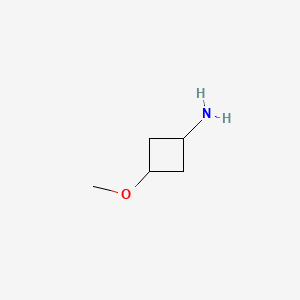

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxycyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-7-5-2-4(6)3-5/h4-5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZHBPUHGUPFSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693370, DTXSID201306039 | |

| Record name | 3-Methoxycyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Methoxycyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234615-98-5, 1363381-00-3 | |

| Record name | 3-Methoxycyclobutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3-Methoxycyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYCYCLOBUTANAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Rise of Saturated Scaffolds

An In-depth Technical Guide to 3-Methoxycyclobutanamine: Properties, Synthesis, and Applications in Modern Drug Discovery

In the landscape of modern drug discovery, there is a pronounced strategic shift away from flat, aromatic molecules towards three-dimensional, sp³-rich scaffolds. This evolution is driven by the need to access novel chemical space and develop drug candidates with improved physicochemical properties, such as enhanced solubility, better metabolic stability, and reduced off-target effects.[1] Within this context, small, functionalized carbocycles have emerged as exceptionally valuable building blocks.

This compound is a prime example of such a scaffold. It incorporates a strained but synthetically accessible four-membered ring, a primary amine for versatile chemical elaboration, and a methoxy group that modulates polarity and metabolic properties. This unique combination of features makes it a highly sought-after intermediate for researchers and drug development professionals aiming to construct novel molecular architectures with favorable drug-like properties. This guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and its applications in medicinal chemistry.

Physicochemical and Stereochemical Properties

The utility of this compound as a synthetic building block is defined by its core physicochemical characteristics. As a 1,3-disubstituted cyclobutane, it exists as distinct stereoisomers, a critical consideration for its application in chiral drug synthesis.

Core Data Summary

The following table summarizes the key properties of this compound. It is important to note that properties can vary between stereoisomers and salt forms.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO | ChemicalBook[2] |

| Molecular Weight | 101.15 g/mol | (Calculated) |

| Common Synonyms | cis-3-Methoxycyclobutylamine; trans-3-Methoxycyclobutanamine | ChemicalBook, Guidechem[2][3] |

| CAS Number | 1268521-35-2 (cis, (1s,3s)-isomer) | ChemicalBook[2] |

| 1363381-00-3 (trans-isomer hydrochloride) | Guidechem[3] | |

| Appearance | White crystalline solid (as hydrochloride salt) | Guidechem[3] |

The Critical Role of Stereoisomerism

The 1,3-disubstitution pattern on the cyclobutane ring gives rise to cis and trans diastereomers. In the cis isomer, the amine and methoxy groups reside on the same face of the ring, while in the trans isomer, they are on opposite faces.

This stereochemical relationship is not trivial; it profoundly influences the molecule's three-dimensional shape and, consequently, its interaction with biological targets like enzymes and receptors. The ability to selectively synthesize and isolate specific stereoisomers is crucial for developing stereochemically pure active pharmaceutical ingredients (APIs), a standard requirement in modern drug development. The designation of this compound as a "chiral building block" in pharmaceutical research underscores this importance.[3]

Spectroscopic Characterization

While specific spectra are proprietary to manufacturers, the structure of this compound allows for the prediction of key spectroscopic features essential for its identification and quality control.

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to be complex in the aliphatic region (1.5-3.0 ppm) due to the cyclobutane ring protons. Key diagnostic signals would include a singlet at approximately 3.3 ppm corresponding to the three methoxy (–OCH₃) protons and signals for the protons on the carbons bearing the amine and methoxy groups (CH-N and CH-O). The coupling patterns and chemical shifts of the ring protons would differ significantly between the cis and trans isomers.

-

¹³C NMR: The carbon spectrum would show five distinct signals: one for the methoxy carbon (~55-60 ppm), and four for the cyclobutane ring carbons, with the carbons attached to the electronegative oxygen and nitrogen atoms shifted downfield.

-

IR Spectroscopy: The infrared spectrum would feature characteristic N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region, C-H stretching bands below 3000 cm⁻¹, and a prominent C-O stretching band for the ether linkage around 1100 cm⁻¹.

-

Mass Spectrometry: The nominal mass would be 101, with the high-resolution mass spectrum confirming the elemental composition of C₅H₁₁NO.

Synthesis and Chemical Reactivity

The synthesis of this compound is not trivial but can be achieved through established organic chemistry transformations. Its reactivity is dominated by the nucleophilic primary amine, allowing for a wide range of derivatization reactions.

Representative Synthetic Protocol

A common and reliable method to synthesize cyclobutylamines is through the reductive amination of a corresponding ketone or the reduction of an oxime. The following protocol outlines a plausible, field-proven approach starting from 3-methoxycyclobutanone.

Step 1: Oxime Formation from 3-Methoxycyclobutanone

-

To a solution of 3-methoxycyclobutanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and pyridine (1.2 eq).

-

Stir the reaction mixture at room temperature for 4-6 hours. Rationale: Pyridine acts as a mild base to neutralize the HCl generated, driving the condensation reaction to completion.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 3-methoxycyclobutanone oxime, which can often be used in the next step without further purification.

Step 2: Reduction of the Oxime to this compound

-

Dissolve the crude oxime from the previous step in a suitable solvent such as methanol or ethanol.

-

Carefully add a reducing agent like sodium borohydride (NaBH₄) (3-4 eq) portion-wise at 0 °C. Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel under a hydrogen atmosphere can be employed. Rationale: These methods are effective for reducing oximes to primary amines. Catalytic hydrogenation is often cleaner, while NaBH₄ is convenient for smaller-scale lab synthesis.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction carefully by the slow addition of water at 0 °C.

-

Extract the product into an organic solvent like dichloromethane.

-

Purify the crude product via column chromatography or distillation to obtain the final this compound. The product may be converted to its hydrochloride salt for improved stability and handling.

Synthetic Workflow Diagram

Caption: Synthetic pathway to this compound.

Chemical Reactivity

The primary amine group of this compound is a versatile functional handle. It readily participates in a variety of reactions, including:

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Boc Protection: Reaction with Di-tert-butyl dicarbonate (Boc₂O) to protect the amine, a common step in multi-step synthesis.

These reactions are fundamental in leveraging this compound as a building block for constructing more complex molecules in drug discovery programs.[4]

Applications in Medicinal Chemistry and Drug Development

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its application is primarily centered on its use as a bioisosteric replacement for commonly used but often problematic molecular fragments.

-

Phenyl Ring Bioisostere: The cyclobutane ring can serve as a non-aromatic, three-dimensional substitute for a phenyl ring. This modification can disrupt planarity, improve aqueous solubility, and block sites of aromatic metabolism (e.g., P450-mediated oxidation), thereby enhancing the pharmacokinetic profile of a drug candidate.

-

Scaffold for Novel Chemical Space: Its rigid, 3D structure provides a well-defined exit vector for substituents, allowing for precise spatial orientation of functional groups to optimize binding interactions with a biological target.

-

Use in Fragment-Based Drug Design (FBDD): As a small, functionalized molecule, it is an ideal starting point in FBDD campaigns, where low-molecular-weight fragments are identified and then grown or merged to create potent lead compounds.[5]

-

Library Synthesis: The versatile reactivity of the amine group makes it suitable for the rapid generation of compound libraries through parallel synthesis or multicomponent reactions, accelerating the hit-to-lead process.[6][7]

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential. While a specific Safety Data Sheet (SDS) should always be consulted, a general safety profile can be inferred from structurally related amines and ethers.

-

Hazards: Likely to be classified as a flammable liquid and may cause skin and eye irritation or burns.[8][9] Inhalation of vapors may cause respiratory tract irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[10][11]

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[10] Keep away from heat, sparks, and open flames. Avoid breathing vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound stands out as a valuable and versatile building block in the modern synthetic chemist's toolbox. Its unique combination of a strained sp³-rich core, a reactive amine handle, and a modulating methoxy group provides a powerful platform for designing next-generation therapeutics. For researchers, scientists, and drug development professionals, understanding its properties, synthesis, and strategic applications is key to unlocking novel chemical space and advancing the development of safer and more effective medicines.

References

- PubChem. 3-methoxy-N-(3-methylbutyl)cyclobutan-1-amine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/104870766

- ChemicalBook. (1s,3s)-3-Methoxycyclobutan-1-aMine. Available from: https://www.chemicalbook.com/ProductChemicalPropertiesCB42548243_EN.htm

- PubChem. 3-Methylcyclobutan-1-amine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/23547760

- Sigma-Aldrich. SAFETY DATA SHEET. Available from: https://www.sigmaaldrich.com/US/en/sds/sial/300306

- Fisher Scientific. SAFETY DATA SHEET. Available from: https://www.fishersci.com/sds?productName=AC393550050

- Guidechem. trans-3-MethoxycyclobutanaMine hydrochloride 1363381-00-3. Available from: https://www.guidechem.com/products/1363381-00-3.html

- Fisher Scientific. SAFETY DATA SHEET. Available from: https://www.fishersci.com/sds?productName=AC434310010

- Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667). Available from: https://hmdb.ca/spectra/nmr_one_d/1131

- The Royal Society of Chemistry. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral. Available from: https://pubs.rsc.org/en/content/articlehtml/2014/ay/c4ay01789b

- PubChem. 3-(bromomethyl)-N-methyl-cyclobutanamine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/168438803

- FUJIFILM Wako. SAFETY DATA SHEET. Available from: https://labchem-wako.fujifilm.com/us/product/detail/W01W0109-0301.html

- ChemicalBook. METHYL 3-OXOCYCLOBUTANECARBOXYLATE(695-95-4) 1H NMR spectrum. Available from: https://www.chemicalbook.com/SpectrumEN_695-95-4_1HNMR.htm

- PubChem. 3-ethoxy-N-methylcyclobutan-1-amine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/66358986

- SpectraBase. (Z)-2-METHOXY-3-METHYL-3-CYCLOPROPYLCYCLOBUTANONE - Optional[13C NMR] - Chemical Shifts. Available from: https://spectrabase.com/spectrum/AAy84I04lIj

- MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: https://www.mdpi.com/1422-8599/2009/4/M1103

- National Institutes of Health. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152292/

- PubChem. N-methylcyclooctanamine. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/4165815

- PubMed. Recent applications of click chemistry in drug discovery. Available from: https://pubmed.ncbi.nlm.nih.gov/27824281/

- Kuraray Co., Ltd. MMB (3-Methoxy-3-Methyl-1-Butanol) Safety Data Sheet. Available from: https://www.kuraray.com/sites/default/files/2022-11/MMB_SDS_EN_2.13.pdf

- Organic Syntheses. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) - Organic Syntheses Procedure. Available from: http://www.orgsyn.org/demo.aspx?prep=v72p0083

- ChemUniverse. Request A Quote - this compound HYDROCHLORIDE. Available from: https://www.chemuniverse.com/index.php?main_page=quote&pID=185880

- Google Patents. CN103086858A - Synthetic method of 3-methyl-cyclopentanone. Available from: https://patents.google.

- National Institutes of Health. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8940822/

- MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available from: https://www.mdpi.com/1420-3049/27/19/6639

- YouTube. New Advances in Synthetic Chemistry to Accelerate Drug Discovery. Available from: https://www.youtube.

- YouTube. MDC Connects: Chemistry and Formulation. Available from: https://www.youtube.

Sources

- 1. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (1s,3s)-3-Methoxycyclobutan-1-aMine | 1268521-35-2 [amp.chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design [mdpi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Methoxycyclobutanamine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Sp³-Rich Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced three-dimensionality and improved physicochemical properties is a paramount objective. Historically, medicinal chemistry has been dominated by flat, aromatic ring systems. However, the over-exploration of this chemical space has led to challenges in achieving desired potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This has spurred a strategic shift towards the incorporation of sp³-rich, saturated ring systems, with cyclobutane derivatives emerging as particularly valuable building blocks. Their rigid, puckered nature offers a distinct spatial arrangement of substituents, enabling a more precise and effective interaction with biological targets.

This technical guide focuses on 3-methoxycyclobutanamine, a key exemplar of this promising class of compounds. We will delve into its isomeric forms, physicochemical properties, synthetic strategies, and burgeoning applications in medicinal chemistry, providing a comprehensive resource for researchers and drug development professionals seeking to leverage this versatile scaffold in their programs.

Physicochemical Properties and Isomeric Forms

This compound (C₅H₁₁NO) exists as two primary stereoisomers: cis and trans. The spatial orientation of the methoxy and amine groups relative to the cyclobutane ring significantly influences the molecule's shape, polarity, and ultimately, its biological activity. The hydrochloride salts of these amines are commonly used in synthesis due to their enhanced stability and handling characteristics.

Table 1: Physicochemical Properties and CAS Numbers of this compound Isomers

| Property | cis-3-Methoxycyclobutanamine Hydrochloride | trans-3-Methoxycyclobutanamine Hydrochloride |

| Molecular Formula | C₅H₁₂ClNO | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol | 137.61 g/mol |

| CAS Number | 1408074-54-3 | 1363381-00-3 |

| Appearance | White to off-white solid | White crystalline solid[1] |

Synthesis of this compound Isomers: A Strategic Overview

The stereoselective synthesis of cis- and trans-3-methoxycyclobutanamine is a critical aspect of its utilization in drug discovery. While specific, detailed protocols for these exact molecules are not abundantly available in public literature, established methodologies for the synthesis of substituted cyclobutanes can be adapted. A common and effective strategy involves the manipulation of commercially available cyclobutanone derivatives.

A Plausible Synthetic Workflow

A logical synthetic approach would commence with a suitable 3-substituted cyclobutanone. The stereochemistry of the final product can be controlled through the judicious choice of reagents and reaction conditions during the reduction of the ketone and the introduction of the amine functionality.

Caption: A generalized synthetic workflow for this compound isomers.

Experimental Protocol: A Representative Synthesis of a Substituted Cyclobutanamine

Step 1: Formation of a β-Enaminoketone A solution of a 1,3-cyclohexanedione derivative and a primary amine (e.g., benzylamine) in toluene is refluxed with azeotropic removal of water to yield the corresponding β-enaminoketone.

Step 2: Diastereoselective Reduction The β-enaminoketone is dissolved in a mixture of an alcohol (e.g., isopropyl alcohol) and an ethereal solvent (e.g., THF). The solution is then treated with a reducing agent, such as sodium metal, to afford a diastereomeric mixture of the corresponding amino alcohol. The ratio of cis to trans isomers is dependent on the substrate and the specific reducing agent used.

Step 3: Separation and Deprotection The diastereomeric mixture can often be separated by column chromatography. Subsequent deprotection, if necessary (e.g., hydrogenolysis of a benzyl group), yields the free aminocyclohexanol isomers.

Rationale behind Experimental Choices: The choice of reducing agent in Step 2 is crucial for controlling the stereochemical outcome. Bulky reducing agents, for instance, will preferentially attack from the less sterically hindered face of the carbonyl, leading to a higher proportion of one diastereomer. The use of a protecting group on the amine, such as a benzyl group, prevents side reactions and can be readily removed in the final step.

Spectroscopic Characterization

Detailed NMR analysis is indispensable for the unambiguous identification and characterization of the cis and trans isomers of this compound. While full spectral data for these specific compounds are not publicly available, the expected chemical shifts and coupling constants can be predicted based on analogous structures.

Expected ¹H NMR Spectral Features:

-

Methine protons (CH-O and CH-N): The chemical shifts and coupling constants of these protons will be highly diagnostic of the relative stereochemistry. In the trans isomer, one would expect larger coupling constants between the methine protons and the adjacent methylene protons due to a pseudo-axial/axial relationship in certain conformations.

-

Methylene protons (CH₂): The protons of the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling.

-

Methoxy protons (OCH₃): A singlet integrating to three protons, typically in the range of 3.2-3.5 ppm.

-

Amine protons (NH₂): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

Expected ¹³C NMR Spectral Features:

-

Methine carbons (CH-O and CH-N): The chemical shifts of these carbons will be influenced by the electronegativity of the attached heteroatom and the stereochemistry.

-

Methylene carbons (CH₂): Resonances for the cyclobutane ring carbons.

-

Methoxy carbon (OCH₃): A signal typically in the range of 55-60 ppm.

The Role of this compound in Drug Design and Development

The incorporation of the this compound scaffold into drug candidates can offer several advantages, stemming from the inherent properties of the cyclobutane ring.

1. Enhanced 3D-Character and Exploration of Novel Chemical Space: The non-planar, puckered nature of the cyclobutane ring allows for the presentation of substituents in well-defined vectors, moving away from the "flatland" of traditional aromatic scaffolds. This can lead to improved binding affinity and selectivity for the target protein.

Caption: Comparison of substituent vectors in aromatic vs. cyclobutane scaffolds.

2. Improved Physicochemical Properties: The introduction of sp³-rich scaffolds like cyclobutane can lead to improved solubility, reduced melting points, and better metabolic stability compared to their aromatic counterparts. These are all desirable characteristics for a successful drug candidate.

3. Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other cyclic systems, including aromatic rings. This allows for "scaffold hopping," a strategy where a known active core is replaced with a novel scaffold to explore new intellectual property space and potentially improve drug-like properties.

While specific examples of marketed drugs containing the this compound moiety are not yet prevalent, the increasing number of patents and publications featuring substituted cyclobutanes in medicinal chemistry programs underscores the growing interest and potential of this structural motif. It is anticipated that this versatile building block will play an increasingly important role in the development of the next generation of therapeutics.

Safety and Handling

As with all laboratory chemicals, this compound hydrochloride should be handled with appropriate care. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound represents a valuable and versatile building block for modern medicinal chemistry. Its well-defined stereochemistry and three-dimensional structure provide a powerful tool for the design of novel drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic profiles. As the demand for innovative therapeutic agents continues to grow, the strategic incorporation of sp³-rich scaffolds like this compound will undoubtedly be a key enabler of success in drug discovery and development.

References

Sources

An In-Depth Technical Guide to 3-Methoxycyclobutanamine: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxycyclobutanamine, a rationally designed alicyclic amine, is emerging as a pivotal structural motif in medicinal chemistry. Its constrained four-membered ring system offers a unique three-dimensional geometry that can impart favorable physicochemical and pharmacological properties to bioactive molecules. This technical guide provides a comprehensive overview of the fundamental properties, stereoselective synthesis, detailed characterization, and strategic applications of both cis- and trans-3-methoxycyclobutanamine, with a particular focus on its role in the development of next-generation therapeutics, including kinase inhibitors.

Introduction: The Rise of Small Rings in Medicinal Chemistry

In the quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly turning to bioisosteric replacements and scaffolds that can explore new chemical space. Small, strained ring systems, such as cyclobutanes, have garnered significant attention for their ability to introduce conformational rigidity, modulate lipophilicity, and serve as non-aromatic bioisosteres. This compound, in its cis and trans isomeric forms, presents a bifunctional scaffold that combines the conformational constraints of the cyclobutane ring with the synthetic versatility of the primary amine and the modulatory effects of the methoxy group. This guide aims to serve as a detailed resource for researchers looking to incorporate this valuable building block into their drug discovery programs.

Physicochemical Properties and Stereoisomerism

This compound exists as two distinct diastereomers: cis and trans. The spatial arrangement of the methoxy and amino groups relative to the cyclobutane ring significantly influences their physical properties and their interactions with biological targets.

| Property | cis-3-Methoxycyclobutanamine (as free base) | trans-3-Methoxycyclobutanamine (as hydrochloride salt) |

| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO·HCl |

| Molecular Weight | 101.15 g/mol | 137.61 g/mol |

| CAS Number | 1268521-35-2 | 1363381-00-3 |

| Appearance | Varies; typically a liquid or low-melting solid | White crystalline solid |

| Stereochemistry | Methoxy and amino groups on the same face | Methoxy and amino groups on opposite faces |

The choice between the cis and trans isomer is a critical design element in drug development, as the defined exit vectors of the substituents can profoundly impact binding affinity and selectivity for a given protein target.

Synthesis of this compound Isomers

The stereocontrolled synthesis of cis- and trans-3-methoxycyclobutanamine is crucial for their application in medicinal chemistry. While a variety of methods for the synthesis of substituted cyclobutanes have been reported, a common and effective strategy involves the reductive amination of a key intermediate, 3-methoxycyclobutanone.

General Synthetic Workflow

A generalized synthetic pathway to access both isomers of this compound is depicted below. The critical step that dictates the final stereochemistry is the reduction of an intermediate oxime or the direct reductive amination of the ketone.

Caption: Generalized synthetic workflow for this compound isomers.

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol (A Precursor)

Step 1: Mitsunobu Reaction for Stereochemical Inversion

-

In a reaction vessel under a nitrogen atmosphere, dissolve cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine, and a carboxylic acid (e.g., benzoic acid) in anhydrous tetrahydrofuran (THF).

-

Cool the mixture to 0-10 °C.

-

Slowly add a condensing agent, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise while maintaining the temperature.

-

Allow the reaction to proceed for 30-60 minutes, monitoring by thin-layer chromatography (TLC).

-

Remove the THF under reduced pressure. The resulting product is the trans-ester.

Step 2: Hydrolysis to the trans-Alcohol

-

Hydrolyze the trans-ester from the previous step under alkaline conditions (e.g., with sodium hydroxide in a methanol/water mixture).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Extract the product, trans-3-(dibenzylamino)cyclobutanol, with an organic solvent.

Step 3: Deprotection to the trans-Amino Alcohol

-

Dissolve the trans-3-(dibenzylamino)cyclobutanol in an alcohol solvent (e.g., methanol).

-

Add a palladium on carbon (Pd/C) catalyst.

-

Pressurize the reaction vessel with hydrogen gas (0.5-1.5 MPa) and heat to 30-45 °C.

-

After the reaction is complete, filter the catalyst and concentrate the filtrate to obtain trans-3-aminocyclobutanol.

Causality: The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of an alcohol. The use of a bulky dibenzyl protecting group on the amine prevents side reactions and can be cleanly removed in the final step by catalytic hydrogenation. This multi-step process allows for the specific synthesis of the trans isomer. A similar strategic approach would be employed for the synthesis of trans-3-methoxycyclobutanamine, likely starting from a cis-3-methoxycyclobutanol precursor.

Spectroscopic Characterization

The unambiguous identification of the cis and trans isomers of this compound relies on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

¹H and ¹³C NMR Spectroscopy

While specific, dedicated spectra for this compound are not widely published, the expected chemical shifts and coupling constants can be predicted based on analogous structures. The relative stereochemistry of the substituents on the cyclobutane ring will significantly influence the chemical shifts of the ring protons and carbons due to anisotropic effects.

Expected ¹H NMR Features:

-

Methoxy Protons (-OCH₃): A singlet typically appearing around 3.2-3.4 ppm.

-

Methine Proton (CH-O): A multiplet whose chemical shift and coupling pattern will be diagnostic of the cis or trans configuration.

-

Methine Proton (CH-N): A multiplet, often downfield from the other ring protons.

-

Methylene Protons (-CH₂-): Complex multiplets representing the four methylene protons on the cyclobutane ring. The coupling constants between these protons and the methine protons are key to determining the stereochemistry.

Expected ¹³C NMR Features:

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

Methine Carbon (C-O): A signal in the range of 70-80 ppm.

-

Methine Carbon (C-N): A signal typically between 45-55 ppm.

-

Methylene Carbons (-CH₂-): Signals for the two methylene carbons of the cyclobutane ring.

Self-Validation: The structural assignment must be self-validating through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. For example, a COSY experiment will confirm the coupling between adjacent protons on the ring, while an HMBC experiment can show long-range correlations, such as from the methoxy protons to the C-O carbon, confirming the connectivity.

Applications in Drug Discovery

The rigid, three-dimensional nature of the this compound scaffold makes it an attractive building block for displacing larger or more flexible groups in drug candidates, often leading to improved metabolic stability and cell permeability.

Role as a Pharmacophore in Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The development of selective inhibitors often requires careful positioning of functional groups to interact with specific residues in the ATP-binding pocket of the kinase. The this compound moiety can serve as a versatile scaffold to present key pharmacophoric elements in a spatially defined manner.

An In-Depth Technical Guide to the Synthesis of 3-Methoxycyclobutanamine

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and accessible synthetic pathway to 3-methoxycyclobutanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a logical, two-step sequence commencing from the readily available starting material, 3-hydroxycyclobutanone. The core transformations involve a Williamson ether synthesis to introduce the methoxy moiety, followed by a reductive amination to install the primary amine. This guide emphasizes the mechanistic underpinnings of each reaction, providing detailed, field-proven experimental protocols. Furthermore, it addresses the critical aspect of stereochemistry inherent in substituted cyclobutane systems and offers insights into the characterization of the intermediates and the final product. All quantitative data is summarized for clarity, and key transformations are visualized using reaction diagrams.

Introduction: The Significance of the Cyclobutane Motif in Drug Discovery

The cyclobutane scaffold has emerged as a privileged motif in modern drug design. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling enhanced binding to biological targets and improved pharmacokinetic properties. The incorporation of a methoxy group and an amine functionality, as in this compound, offers versatile handles for further chemical elaboration, making it a highly sought-after intermediate for the synthesis of complex pharmaceutical agents. This guide is intended to provide researchers with a practical and scientifically sound approach to the synthesis of this important molecule.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from 3-hydroxycyclobutanone. This strategy is predicated on the sequential introduction of the methoxy and amine functionalities.

The proposed pathway is as follows:

-

Step 1: Methylation of 3-Hydroxycyclobutanone via Williamson Ether Synthesis. This reaction converts the secondary alcohol of the starting material into a methyl ether.

-

Step 2: Reductive Amination of 3-Methoxycyclobutanone. The ketone functionality of the intermediate is transformed into a primary amine.

This approach is advantageous due to the commercial availability of the starting material and the well-established nature of the chosen chemical transformations.

Caption: Overall synthetic strategy for this compound.

Step 1: Williamson Ether Synthesis of 3-Methoxycyclobutanone

The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[1][2] It proceeds via an SN2 mechanism where an alkoxide nucleophilically attacks an alkyl halide.[2] In this step, the hydroxyl group of 3-hydroxycyclobutanone is deprotonated by a strong base to form an alkoxide, which then reacts with a methylating agent.

Mechanistic Insight

The reaction is initiated by the deprotonation of the alcohol functionality of 3-hydroxycyclobutanone using a strong base, such as sodium hydride (NaH), to generate a potent nucleophile, the corresponding alkoxide. This alkoxide then undergoes an SN2 reaction with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The choice of a strong, non-nucleophilic base is crucial to ensure complete deprotonation without competing side reactions.[3]

Caption: Mechanism of the Williamson Ether Synthesis.

Experimental Protocol

Materials:

-

3-Hydroxycyclobutanone

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3-hydroxycyclobutanone (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-methoxycyclobutanone.

Data and Characterization of 3-Methoxycyclobutanone

| Parameter | Expected Value |

| Appearance | Colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.9-4.1 (m, 1H), 3.35 (s, 3H), 2.8-3.0 (m, 2H), 2.4-2.6 (m, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 208.0 (C=O), 75.0 (CH-O), 56.0 (O-CH₃), 45.0 (CH₂), 42.0 (CH₂) |

| Mass Spectrum (EI) | m/z (%) = 100 (M⁺), 85, 71, 58, 43 |

Step 2: Reductive Amination of 3-Methoxycyclobutanone

Reductive amination is a versatile method for the synthesis of amines from ketones or aldehydes.[4][5] This one-pot reaction involves the formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[5]

Mechanistic Insight and Stereochemical Considerations

The reaction proceeds by the initial condensation of 3-methoxycyclobutanone with ammonia to form a hemiaminal, which then dehydrates to an imine. Under the reaction conditions, the imine is protonated to form an iminium ion, which is the species that is reduced by the hydride reagent. A mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) is often preferred as it is selective for the iminium ion over the ketone starting material.[5]

The reduction of the planar iminium intermediate can occur from either face, leading to a mixture of cis and trans diastereomers of this compound. The stereochemical outcome is influenced by steric hindrance, with the hydride typically attacking from the less hindered face. The substituent at the 3-position (the methoxy group) will direct the incoming nucleophile to the opposite face, potentially leading to a preference for one diastereomer. The exact ratio of cis to trans isomers may depend on the specific reducing agent and reaction conditions used.

Caption: General mechanism for reductive amination.

Experimental Protocol

Materials:

-

3-Methoxycyclobutanone

-

Ammonia (7 N solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (1 M)

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve 3-methoxycyclobutanone (1.0 equivalent) in methanol.

-

Add the 7 N solution of ammonia in methanol (10 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Acidify the reaction mixture to pH ~2 with 1 M HCl.

-

Stir for 30 minutes to hydrolyze any remaining imine.

-

Basify the mixture to pH >12 with 1 M NaOH.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a mixture of cis and trans isomers.

-

The diastereomers can be separated by careful column chromatography or by fractional distillation if their boiling points are sufficiently different.

Data and Characterization of this compound

| Parameter | Expected Value (for a mixture of cis and trans isomers) |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.6-3.8 (m, 1H), 3.3-3.5 (m, 1H), 3.25 (s, 3H), 2.0-2.4 (m, 4H), 1.4-1.6 (br s, 2H, NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 78.0 (cis CH-O), 76.5 (trans CH-O), 55.5 (O-CH₃), 50.0 (cis CH-N), 48.5 (trans CH-N), 35.0 (CH₂), 32.0 (CH₂) |

| Mass Spectrum (EI) | m/z (%) = 101 (M⁺), 86, 70, 58, 44 |

Note: The specific chemical shifts for the cis and trans isomers may vary slightly and would require separation and individual characterization for definitive assignment.[6][7]

Conclusion and Future Perspectives

This guide has detailed a practical and efficient two-step synthesis of this compound from 3-hydroxycyclobutanone. The described protocols for Williamson ether synthesis and reductive amination are robust and scalable, providing a reliable route to this valuable building block. The discussion of the mechanistic and stereochemical aspects of these reactions offers researchers the necessary insights to optimize the synthesis and to understand the nature of the product mixture. The provided characterization data serves as a benchmark for the validation of the synthesized compounds. Further work in this area could focus on the development of stereoselective reduction methods to favor the formation of a single diastereomer of this compound, which would be of significant interest for applications in asymmetric synthesis and drug development.

References

- Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356. [URL: Not available]

- Wikipedia. Williamson ether synthesis. [Link]

- ChemTalk. Williamson Ether Synthesis. [Link]

- Lumen Learning. Williamson ether synthesis. [Link]

- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- Yearty, K. L. A Multioutcome Experiment for the Williamson Ether Synthesis.

- Master Organic Chemistry.

- NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0317976). [Link]

- Biotage. NEt3 BH3CN. [Link]

- The Organic Chemistry Tutor. Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

- Chemistry LibreTexts. 21.

- Chem-Station.

- The Royal Society of Chemistry. Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]

- ResearchGate. Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. [Link]

- Preprints.org. Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. [Link]

- Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

- Nicolaou, K. C., et al. Chemical synthesis and biological evaluation of cis- and trans-12,13-cyclopropyl and 12,13-cyclobutyl epothilones and related pyridine side chain analogues. Journal of the American Chemical Society2001, 123 (38), 9313–9323. [Link]

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- Doc Brown's Chemistry. C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl methyl ether 1-H nmr explaining spin-spin coupling for line splitting. [Link]

- Preprints.org. Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. [Link]

Sources

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Introduction: The Strategic Value of the Cyclobutane Motif

An In-Depth Technical Guide to cis-3-Methoxycyclobutanamine for Advanced Drug Discovery

This guide provides an in-depth technical overview of cis-3-Methoxycyclobutanamine, a versatile building block gaining prominence in medicinal chemistry. We will delve into its core properties, synthesis, reactivity, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative is structured to explain the causality behind experimental choices, ensuring a robust and practical understanding of this valuable compound.

The cyclobutane ring, once considered an exotic and synthetically challenging scaffold, is now increasingly utilized in medicinal chemistry to impart favorable pharmacological properties.[1] Its unique puckered three-dimensional structure offers a distinct advantage over flat aromatic rings or more flexible acyclic linkers.[1] Cyclobutanes can enhance metabolic stability, introduce conformational restriction to lock in bioactive conformations, reduce planarity, and serve as effective isosteres for larger cyclic systems or alkenes.[1]

cis-3-Methoxycyclobutanamine (CAS: 1268521-35-2) is a prime example of a functionalized cyclobutane building block. It presents two key functional groups—a primary amine and a methoxy ether—in a rigid cis-1,3-disubstituted pattern. This specific stereochemistry allows for precise spatial orientation of substituents, a critical factor in designing molecules that fit into constrained biological targets. This guide will explore the properties and applications that make this compound a molecule of significant interest for developing next-generation therapeutics, particularly in areas like receptor modulation and enzyme inhibition.[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis and development.

Core Physicochemical Data

The key properties of cis-3-Methoxycyclobutanamine and its commonly used hydrochloride salt are summarized below. These values are critical for reaction setup, purification, and formulation.

| Property | Value | Source |

| Chemical Name | (1s,3s)-3-Methoxycyclobutan-1-amine | |

| Synonyms | cis-3-Methoxycyclobutylamine | |

| CAS Number | 1268521-35-2 | |

| Molecular Formula | C₅H₁₁NO | |

| Molecular Weight | 101.15 g/mol | |

| Boiling Point | 122.1 ± 33.0 °C (at 760 Torr) | |

| Density | 0.97 ± 0.1 g/cm³ (at 20 °C) | |

| Flash Point | 25.4 ± 18.6 °C | |

| pKa | 10.23 ± 0.40 (Predicted) | |

| Physical Form | Liquid (Free Base) / Solid (HCl Salt) | [3] |

| Storage | 2-8°C, under inert gas, protect from light |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of cis-3-Methoxycyclobutanamine. While specific spectra should be acquired for each batch, the expected characteristics are as follows:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the puckered nature of the cyclobutane ring and the cis relationship of the substituents. Key signals would include a singlet for the methoxy protons (~3.3 ppm), multiplets for the methine protons adjacent to the amine and ether groups, and complex multiplets for the methylene protons of the ring.

-

¹³C NMR: The carbon NMR would show five distinct signals corresponding to the methoxy carbon, the two methine carbons, and the two methylene carbons of the cyclobutane ring.

-

IR Spectroscopy: The infrared spectrum will prominently feature N-H stretching vibrations for the primary amine (around 3300-3400 cm⁻¹) and a C-O stretching band for the ether linkage (around 1050-1150 cm⁻¹).

-

Mass Spectrometry: The nominal mass would be 101, with the high-resolution mass spectrometry (HRMS) confirming the elemental composition of C₅H₁₁NO.

For reference, spectral data for structurally similar compounds like cis-3-Methylcyclobutanamine hydrochloride are available and can provide a basis for comparison.[4]

Synthesis and Purification

The synthesis of cis-3-Methoxycyclobutanamine requires careful control of stereochemistry to achieve the desired cis configuration. A common and effective strategy involves the reduction of a corresponding oxime or the reductive amination of a ketone. A plausible and efficient laboratory-scale synthesis starting from methyl 3-oxocyclobutanecarboxylate is outlined below.

Synthetic Workflow Diagram

The following diagram illustrates a logical synthetic pathway from a commercially available starting material.

Caption: Synthetic pathway for cis-3-Methoxycyclobutanamine.

Detailed Experimental Protocol

This protocol is a representative synthesis; specific conditions may require optimization.

Step 1: Stereoselective Reduction of Methyl 3-oxocyclobutanecarboxylate [5]

-

Rationale: The use of a sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride favors the approach from the less hindered face, leading to the formation of the cis-hydroxy ester.

-

Procedure:

-

Dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a THF solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq.) dropwise, maintaining the temperature below -60 °C.

-

Stir the reaction for 4-6 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of 6 M hydrochloric acid until the pH is between 5 and 6.

-

Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl cis-3-hydroxycyclobutanecarboxylate.[5]

-

Step 2: O-Methylation of the Hydroxyl Group

-

Rationale: A standard Williamson ether synthesis is employed. Sodium hydride is used as a strong base to deprotonate the alcohol, forming an alkoxide that subsequently reacts with methyl iodide.

-

Procedure:

-

Add sodium hydride (1.2 eq., 60% dispersion in mineral oil) to a flask containing anhydrous THF under an inert atmosphere.

-

Add a solution of methyl cis-3-hydroxycyclobutanecarboxylate (1.0 eq.) in THF dropwise at 0 °C.

-

Allow the mixture to stir for 30 minutes, then add methyl iodide (1.5 eq.) and let the reaction warm to room temperature.

-

Stir for 12-18 hours, monitoring by TLC.

-

Quench carefully with water and extract with diethyl ether. Dry the organic phase and concentrate to yield the methoxy ester.

-

Step 3: Conversion of the Ester to a Primary Amide

-

Rationale: This is a two-step process involving saponification of the ester to a carboxylic acid, followed by conversion to the primary amide, typically via an acid chloride intermediate.

-

Procedure:

-

Hydrolyze the methyl ester using aqueous sodium hydroxide. Acidify the resulting carboxylate salt to obtain cis-3-methoxycyclobutanecarboxylic acid.

-

Treat the carboxylic acid with thionyl chloride to form the acyl chloride.

-

Add the crude acyl chloride to a concentrated solution of ammonium hydroxide at 0 °C to form cis-3-methoxycyclobutanecarboxamide.

-

Step 4: Hofmann Rearrangement to the Amine

-

Rationale: The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one fewer carbon atom. It proceeds with retention of configuration at the migrating carbon.

-

Procedure:

-

Prepare a fresh solution of sodium hypobromite by adding bromine (1.1 eq.) to a cold solution of sodium hydroxide (4.0 eq.) in water.

-

Add the cis-3-methoxycyclobutanecarboxamide (1.0 eq.) to the hypobromite solution.

-

Gently warm the mixture to approximately 60-70 °C until the reaction is complete (monitored by TLC).

-

Cool the mixture and extract the product, cis-3-Methoxycyclobutanamine, with a suitable organic solvent (e.g., dichloromethane).

-

Purify the final product by distillation or chromatography.

-

Reactivity, Handling, and Safety

Chemical Reactivity

The reactivity of cis-3-Methoxycyclobutanamine is dominated by its primary amine functional group.

-

Nucleophilicity: The amine is a potent nucleophile and will readily react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines, respectively.

-

Basicity: As a primary amine, it is basic and will form hydrochloride or other acid-addition salts.[6][7] This property is often exploited for purification and to improve the compound's solubility and stability.

-

Ether Stability: The methoxy group is generally stable under neutral and basic conditions but can be cleaved under strongly acidic conditions (e.g., HBr or HI).

Safety and Handling

Based on available Safety Data Sheets (SDS), cis-3-Methoxycyclobutanamine and its salts are hazardous materials that require careful handling.[8]

| Hazard Category | Description | Precautionary Measures |

| Flammability | Combustible or flammable liquid.[8] | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[8][9] |

| Toxicity | Harmful if swallowed.[8][9] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8][9] |

| Corrosivity | Causes severe skin burns and eye damage.[8] | Wear protective gloves, protective clothing, eye protection, and face protection.[8] |

| Inhalation | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Avoid breathing vapors.[9] |

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Recommended storage is at 2-8 °C, often under an inert gas, to prevent degradation.

Applications in Drug Development

The rigid cis-1,3-disubstituted cyclobutane core is a "privileged" scaffold in modern drug design. It acts as a non-planar, sp³-rich linker that can improve compound properties by increasing solubility and metabolic stability while reducing planarity, which often correlates with toxicity.

Role as a Conformational Linker in Enzyme Inhibitors

A key application of this motif is in the design of kinase inhibitors. The Janus kinase (JAK) family of enzymes is a critical target for autoimmune diseases.[1] In the development of selective JAK1 inhibitors, researchers found that cis-1,3-cyclobutane diamine linkers were highly effective at orienting the key pharmacophore groups for potent and selective binding to the enzyme's active site.[1]

cis-3-Methoxycyclobutanamine provides a similar scaffold but with differentiated functionality. The amine can be used to connect to one part of a pharmacophore (e.g., a hinge-binding motif), while the methoxy group can serve as a hydrogen bond acceptor or a non-basic handle for further modification.

Conceptual Application in a Pharmacophore Model

The diagram below illustrates how cis-3-Methoxycyclobutanamine can be incorporated into a hypothetical kinase inhibitor, bridging two key pharmacophoric elements.

Caption: Role of the cyclobutane core as a rigid linker.

Conclusion

cis-3-Methoxycyclobutanamine is more than just a simple cyclic amine; it is a sophisticated chemical tool for modern medicinal chemistry. Its well-defined stereochemistry, rigid conformation, and differentiated functional handles provide drug discovery scientists with a powerful building block to optimize lead compounds. By leveraging its unique structural features, researchers can address key challenges in drug design, including potency, selectivity, and metabolic stability. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic application of scaffolds like cis-3-Methoxycyclobutanamine will be instrumental in the development of innovative and effective therapeutics.

References

- MSDS of cis-3-(methoxymethyl)cyclobutan-1-amine hydrochloride. Capot Chemical Co., Ltd. [Link]

- cis-3-(Boc-Aminomethyl)cyclobutylamine. PubChem. [Link]

- cis-3-Methyl-cyclopentylamine. PubChem. [Link]

- Bas, D., et al. (2018).

- 3-Methylcyclobutan-1-amine. PubChem. [Link]

- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. [Link]

- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845–5859. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cis-3-(Methoxymethyl)-N-methylcyclobutanamine (1268521-13-6) for sale [vulcanchem.com]

- 3. fishersci.com [fishersci.com]

- 4. cis-3-Methylcyclobutanamine hydrochloride(1093951-55-3) 1H NMR [m.chemicalbook.com]

- 5. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]

- 6. cis-3-MethoxycyclobutanaMine hydrochloride | 1408074-54-3 [chemicalbook.com]

- 7. capotchem.cn [capotchem.cn]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

The Synthesis of trans-3-Methoxycyclobutanamine: A Technical Guide for Drug Development Professionals

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more traditional, often planar, aromatic systems. The incorporation of cyclobutane moieties can significantly improve metabolic stability, aqueous solubility, and lipophilicity, while providing novel vectors for exploring chemical space. trans-3-Methoxycyclobutanamine, in particular, is a valuable building block, combining the conformational constraint of the cyclobutane core with the hydrogen bonding capabilities of a primary amine and the metabolic resistance often conferred by a methoxy group. This guide provides an in-depth analysis of scientifically robust pathways for the synthesis of this key intermediate, tailored for researchers and professionals in drug development.

Strategic Approaches to the Synthesis of trans-3-Methoxycyclobutanamine

Two primary retrosynthetic disconnections are considered for the stereocontrolled synthesis of trans-3-Methoxycyclobutanamine. The choice between these routes will depend on available starting materials, scalability, and the desired level of stereochemical purity.

-

Route A: A convergent approach centered on the reductive amination of a key intermediate, 3-methoxycyclobutanone.

-

Route B: A linear approach predicated on the stereospecific synthesis of trans-3-aminocyclobutanol, followed by O-methylation.

This guide will elaborate on both strategies, providing theoretical justification and practical, step-by-step protocols.

Route A: Reductive Amination Pathway

This strategy hinges on the formation of the C-N bond as the final key step. It is a highly convergent approach, but stereochemical control can be a significant challenge.

Diagram of Synthetic Route A

Caption: Synthetic pathway for Route A.

Stage 1: Synthesis of 3-Methoxycyclobutanone

The necessary precursor, 3-methoxycyclobutanone, is not widely available commercially and must typically be prepared. The most direct method is the O-methylation of 3-hydroxycyclobutanone.

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is critical to deprotonate the hydroxyl group, forming a nucleophilic alkoxide. Methyl iodide (MeI) is a classic, highly effective methylating agent in SN2 reactions.[1][2] An aprotic polar solvent like tetrahydrofuran (THF) is ideal as it solubilizes the reactants without interfering with the strong base.

Experimental Protocol: O-Methylation of 3-Hydroxycyclobutanone

-

To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 3-hydroxycyclobutanone (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-methoxycyclobutanone.

| Reagent/Solvent | Molar Eq. | Purpose |

| 3-Hydroxycyclobutanone | 1.0 | Starting Material |

| Sodium Hydride (NaH) | 1.2 | Base |

| Methyl Iodide (MeI) | 1.5 | Methylating Agent |

| Tetrahydrofuran (THF) | - | Solvent |

Stage 2: Reductive Amination of 3-Methoxycyclobutanone

Reductive amination is a robust method for amine synthesis, proceeding via the in-situ formation and subsequent reduction of an imine intermediate.[3][4]

Causality Behind Experimental Choices: Ammonium acetate serves as the ammonia source and a mild acid catalyst to promote imine formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice due to its mildness and its selectivity for reducing imines in the presence of ketones.[4] This selectivity minimizes the reduction of the starting ketone to the corresponding alcohol.

Stereochemical Considerations: The stereochemical outcome of this reaction is dictated by the facial selectivity of the hydride attack on the imine intermediate. Studies on the hydride reduction of 3-substituted cyclobutanones have shown a strong preference for the formation of the cis-alcohol.[5] This is attributed to the hydride attacking from the face opposite to the substituent (anti-facial attack) to minimize steric hindrance. By analogy, the hydride is expected to attack the imine intermediate from the face anti to the methoxy group, leading predominantly to the cis-3-methoxycyclobutanamine. Therefore, this route is likely to produce a mixture of diastereomers, with the cis isomer being the major product. Purification by chromatography or crystallization would be necessary to isolate the desired trans isomer.

Experimental Protocol: Reductive Amination

-

To a solution of 3-methoxycyclobutanone (1.0 equivalent) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF, add ammonium acetate (5-10 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product will be a mixture of cis and trans isomers, which can be separated by careful column chromatography.

| Reagent/Solvent | Molar Eq. | Purpose |

| 3-Methoxycyclobutanone | 1.0 | Starting Material |

| Ammonium Acetate | 5-10 | Ammonia Source/Catalyst |

| Sodium Triacetoxyborohydride | 1.5 | Reducing Agent |

| 1,2-Dichloroethane (DCE) | - | Solvent |

Route B: O-Methylation of a Stereodefined Precursor

This linear approach prioritizes establishing the desired trans stereochemistry early in the synthesis, which can simplify final purification. The key intermediate is trans-3-aminocyclobutanol.

Diagram of Synthetic Route B

Caption: Synthetic pathway for Route B.

Stage 1: Synthesis of trans-3-Aminocyclobutanol

A robust, multi-step synthesis for trans-3-aminocyclobutanol has been reported, which provides excellent stereochemical control.[6] The key steps involve a stereochemical inversion via a Mitsunobu reaction on a cis-precursor, followed by deprotection.

Causality Behind Experimental Choices: The Mitsunobu reaction is a powerful tool for achieving a clean inversion of stereochemistry at a secondary alcohol. The use of a dibenzyl-protected amine serves a dual purpose: it protects the amine during the synthetic sequence and can be removed under mild hydrogenolysis conditions. Palladium hydroxide on carbon (Pearlman's catalyst) is highly effective for the cleavage of benzyl amines.[6]

Experimental Protocol: Synthesis of trans-3-Aminocyclobutanol (Summarized from Patent Literature[6])

-

Mitsunobu Inversion: Treat cis-3-(dibenzylamino)cyclobutanol with a carboxylic acid (e.g., p-nitrobenzoic acid), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) to form the trans-ester with inverted stereochemistry.

-

Hydrolysis: Hydrolyze the resulting ester under basic conditions (e.g., NaOH in aqueous THF) to yield trans-3-(dibenzylamino)cyclobutanol.

-

Debenzylation: Subject the trans-3-(dibenzylamino)cyclobutanol to catalytic hydrogenation using palladium hydroxide on carbon (Pd(OH)₂/C) in a protic solvent like methanol. The reaction is typically run under a hydrogen atmosphere (1-1.2 MPa) until the starting material is consumed.

-

Workup and Purification: After filtration of the catalyst, the solvent is removed, and the crude product is purified by distillation or crystallization to yield pure trans-3-aminocyclobutanol.

| Key Transformation | Reagents | Purpose |

| Mitsunobu Reaction | PPh₃, DIAD/DEAD, Carboxylic Acid | Stereochemical Inversion of Alcohol |

| Hydrolysis | NaOH, H₂O/THF | Cleavage of Ester |

| Debenzylation | H₂, Pd(OH)₂/C, Methanol | Removal of Benzyl Protecting Groups |

Stage 2: Protection and O-Methylation

With the stereochemically defined trans-3-aminocyclobutanol in hand, the final steps involve protecting the amine, methylating the alcohol, and deprotecting the amine.

Causality Behind Experimental Choices: The primary amine is more nucleophilic than the secondary alcohol and must be protected to ensure selective O-methylation. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group as it is stable to the basic conditions of methylation and can be easily removed under acidic conditions. The O-methylation follows the same logic as in Route A.

Experimental Protocol: Final Steps to trans-3-Methoxycyclobutanamine

-

N-Protection: Dissolve trans-3-aminocyclobutanol (1.0 equivalent) in a suitable solvent (e.g., dichloromethane). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as triethylamine (1.2 equivalents). Stir at room temperature until the reaction is complete. Purify to obtain N-Boc-trans-3-hydroxycyclobutanamine.

-

O-Methylation: Following the procedure described in Route A, Stage 1, treat the N-Boc protected amino alcohol with sodium hydride and methyl iodide in THF to yield N-Boc-trans-3-methoxycyclobutanamine.

-

Deprotection: Dissolve the N-Boc protected product in dichloromethane and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.

-

Workup: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of water and basify with aqueous NaOH. Extract the product with an organic solvent (e.g., dichloromethane), dry, and concentrate to yield trans-3-methoxycyclobutanamine. The product can be converted to a stable salt (e.g., hydrochloride) for storage.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to trans-3-Methoxycyclobutanamine.

-

Route A is more convergent but presents a significant challenge in stereocontrol, likely yielding the cis isomer as the major product. This route may be suitable for initial exploratory studies where diastereomeric mixtures can be separated and evaluated.

-

Route B is a longer, more linear sequence but provides superior control over the critical trans stereochemistry. For applications in drug development where stereochemical purity is paramount and scalability is a concern, Route B represents the more robust and reliable strategy. The investment in the initial stereocontrolled synthesis of trans-3-aminocyclobutanol pays dividends by simplifying the final purification stages.

Ultimately, the choice of synthetic strategy will be guided by project-specific requirements, including timelines, available resources, and the stringent purity demands of pharmaceutical research and development.

References

- CN112608243A - Synthesis method of trans-3-aminobutanol - Google P

- Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol | Request PDF. [Link]

- Preparation of Cyclobutenone - Organic Syntheses Procedure. [Link]

- CN112608243A - Synthesis method of trans-3-aminobutanol - Google P

- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - NIH. [Link]

- Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara - Organic Syntheses Procedure. [Link]

- Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis - Publication Server of the University of Greifswald. [Link]

- Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory - PubMed. [Link]

- Cyclobutanone - Organic Syntheses Procedure. [Link]

- cyclobutanone - Organic Syntheses Procedure. [Link]

- An Efficient Route to 3-Substituted Cyclobutanone Deriv

- Chiral lithium amide mediated desymmetrization of 3-substituted cyclobutanone. [Link]

- Reductive amin

- 3-Hydroxycyclobutan-1-one | C4H6O2 | CID 22486676 - PubChem. [Link]

- Use of Methyliodide in o-Methylation of organic compounds - Juniper Publishers. [Link]

- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - ACS Public

- Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

- 3-Hydroxybutyrate Is Active Compound in Flax That Upregulates Genes Involved in DNA Methyl

- O-methylation of Hydroxyl-containing Organic Substr

- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - MDPI. [Link]

- How to methylate selectively enolic hydroxyl group other than phenolic groups in 3-hydroxy flavones?

- Hydroxymethylation of DNA: an epigenetic marker - PMC - PubMed Central. [Link]

- The roles of DNA methylation and hydroxymethylation at short interspersed nuclear elements in the hypothalamic arcuate nucleus during puberty - PubMed Central. [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]

Introduction: The Rise of Small Rings in Medicinal Chemistry

An In-Depth Technical Guide to the Strategic Application of 3-Methoxycyclobutanamine Structural Analogs in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a deep dive into the synthesis, application, and strategic evolution of this compound analogs. Moving beyond a simple scaffold overview, we will explore the causal reasoning behind its adoption, the nuances of its synthetic pathways, and its impactful role in targeting key disease pathways, supported by field-proven protocols and structure-activity relationship (SAR) analyses.

For decades, medicinal chemists favored five- and six-membered rings, often due to their synthetic accessibility and predictable conformations. However, the contemporary drug discovery landscape demands greater exploration of novel chemical space to address challenging targets and overcome issues of selectivity and off-target effects. Saturated four-membered rings, particularly cyclobutanes, have emerged as powerful tools in this quest.

The this compound scaffold, in particular, has gained significant traction as a "privileged" structural motif. Its rigid, three-dimensional nature allows for precise vectoral projection of substituents into protein binding pockets, offering a level of conformational control that is often difficult to achieve with more flexible aliphatic chains. This guide will dissect the core attributes of this scaffold and provide a technical framework for its application.

Core Scaffold Analysis: this compound

The utility of the this compound core is rooted in a few key physicochemical properties:

-